3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Activity
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is part of a broader class of compounds with notable implications in medicinal chemistry, particularly due to their oxazolidinone core. These compounds, through various synthetic pathways, have been explored for their potential antimicrobial properties. For instance, the oxazolidinone derivatives, including similar structures, have been synthesized and evaluated against bacterial and fungal strains, demonstrating significant antimicrobial activities. This reflects the compound's potential in contributing to the development of new antibacterial and antifungal agents (Devi et al., 2013).
Antimalarial Activity
Another significant area of application is in antimalarial drug development. Novel hybrid quinazolin-2,4-dione analogs, which share a core structure with this compound, have been synthesized and their interaction with Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) explored through in silico molecular docking studies. These efforts aim to identify potent antimalarial agents, with some compounds showing high binding affinity, suggesting the value of this chemical framework in the search for new antimalarial therapies (Abdelmonsef et al., 2020).
Antitumor Potential
Additionally, the structural framework of oxazolidinone derivatives, including this compound, has been investigated for antitumor activities. Research into related compounds demonstrates the exploration of their cytotoxic potentials against various cancer cell lines, highlighting the compound's relevance in oncological research and the potential for developing new cancer therapies (Devi et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the human activin receptor-like kinase-2 protein . This protein plays a crucial role in various cellular processes, including cell growth and differentiation.
Mode of Action
The compound binds to the active site of the target protein through hydrogen and hydrophobic interactions . This binding can alter the protein’s function, leading to changes in the cellular processes it regulates.
Biochemical Pathways
They potentially target tubulin inhibition with a remarkable antiproliferative activity against a variety of human cancer cells and also act as antimitotic agents .
Pharmacokinetics
The compound’s synthesis involves a green protocol, which typically aims to create compounds with favorable bioavailability .
Result of Action
The compound’s interaction with its target protein can lead to a variety of molecular and cellular effects. For instance, the compound has been found to show good to moderate cytotoxicity against A549 and HeLa cells . The highest cytotoxicity was demonstrated by N - (4-fluorophenyl)- and N - (4-ethylphenyl)-2- (4-oxo-3,4-dihydroquinazolin-2-yl)benzamides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the reaction conditions used in the compound’s synthesis, such as the use of ethanol under reflux for 90–120 min, can affect its properties
properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-13(18-5-10(6-18)20-14(22)8-25-16(20)24)7-19-9-17-12-4-2-1-3-11(12)15(19)23/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPZPFUFDYEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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